4-Cyclooctylpyridine
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Overview
Description
4-Cyclooctylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with a cyclooctyl group at the fourth position Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclooctylpyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of cyclooctyl bromide with pyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic systems to enhance reaction rates and yields. The choice of method depends on factors like cost, availability of raw materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Cyclooctylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the cyclooctyl group can be replaced or modified under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
4-Cyclooctylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Cyclooctylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclooctyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Chloropyridine: A halogenated pyridine derivative with different reactivity and applications.
4-Methylpyridine: A methyl-substituted pyridine with distinct chemical properties.
4-Phenylpyridine: A phenyl-substituted pyridine used in various chemical syntheses.
Uniqueness
4-Cyclooctylpyridine is unique due to the presence of the cyclooctyl group, which imparts distinct steric and electronic effects compared to other pyridine derivatives
Properties
CAS No. |
106754-33-0 |
---|---|
Molecular Formula |
C13H19N |
Molecular Weight |
189.30 g/mol |
IUPAC Name |
4-cyclooctylpyridine |
InChI |
InChI=1S/C13H19N/c1-2-4-6-12(7-5-3-1)13-8-10-14-11-9-13/h8-12H,1-7H2 |
InChI Key |
QNWTVDMJMFICIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)C2=CC=NC=C2 |
Origin of Product |
United States |
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